molecular formula C6H11NO3S B6326057 1-(Cyclopropanesulfonyl)azetidin-3-ol CAS No. 1187594-22-4

1-(Cyclopropanesulfonyl)azetidin-3-ol

Cat. No.: B6326057
CAS No.: 1187594-22-4
M. Wt: 177.22 g/mol
InChI Key: LOWQTVFLKFHRPF-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)azetidin-3-ol is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. The compound is characterized by the presence of a cyclopropane ring attached to a sulfonyl group, which is further connected to an azetidin-3-ol moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in various fields.

Preparation Methods

The synthesis of 1-(Cyclopropanesulfonyl)azetidin-3-ol involves several synthetic routes and reaction conditions. One common method includes the reaction of azetidin-3-ol with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(Cyclopropanesulfonyl)azetidin-3-ol has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its efficacy and safety as a pharmaceutical agent.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

1-(Cyclopropanesulfonyl)azetidin-3-ol can be compared with other similar compounds, such as:

    1-(Cyclopropylsulfonyl)azetidin-3-ol: This compound has a similar structure but with a cyclopropyl group instead of a cyclopropane ring. It may exhibit different chemical properties and reactivity.

    3-Azetidinol: Lacking the sulfonyl group, this compound has different chemical behavior and applications.

    Azetidine derivatives: Various azetidine derivatives with different substituents can be compared to highlight the unique properties of this compound

Properties

IUPAC Name

1-cyclopropylsulfonylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c8-5-3-7(4-5)11(9,10)6-1-2-6/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWQTVFLKFHRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of azetidin-3-ol hydrochloride (1.00 g, 9.13 mmol) (purchased from Matrix) and N,N-diisopropylethylamine (4.77 mL, 27.4 mmol) in tetrahydrofuran (100 mL) at 0° C. was added cyclopropanesulfonyl chloride (0.930 mL, 9.13 mmol) and the reaction was stirred for 16 hours. Water was added and the product was extracted with ethyl acetate. The combined extracts were washed with 1N HCl, saturated sodium bicarbonate, and brine, dried over sodium sulfate, decanted and concentrated to afford a yellow oil used without further purification (1.04 g, 64%).
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